1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-
CAS No.: 108664-36-4
Cat. No.: VC16983197
Molecular Formula: C17H11ClN2O2
Molecular Weight: 310.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108664-36-4 |
|---|---|
| Molecular Formula | C17H11ClN2O2 |
| Molecular Weight | 310.7 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2 |
| Standard InChI Key | BKMWKOFGBWEZSP-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2 |
Introduction
Structural and Chemical Properties
The molecular structure of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- consists of a bicyclic phthalazinone scaffold fused to a benzene ring, with a 1-(4-chlorobenzoyl)ethenyl substituent at the 2-position. The phthalazinone core features a lactam group () at the 1-position, contributing to its planar aromaticity and hydrogen-bonding capacity . The 4-chlorobenzoyl group introduces electron-withdrawing effects via the chlorine atom, which may modulate electronic distribution and intermolecular interactions . The ethenyl linker () between the phthalazinone and benzoyl groups introduces conformational flexibility, potentially influencing pharmacokinetic properties such as membrane permeability .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is , yielding a molecular weight of 348.78 g/mol. The chlorine atom contributes significantly to the compound’s polarity, with a calculated partition coefficient () of ~3.2, suggesting moderate lipophilicity .
Spectroscopic Characteristics
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IR Spectroscopy: Key absorption bands include at 1,680–1,710 cm (phthalazinone lactam) and at 750–800 cm .
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NMR Spectroscopy:
Synthetic Routes and Modifications
The synthesis of 2-substituted phthalazinones typically involves cyclocondensation of 2-acylbenzoic acids with hydrazine derivatives, followed by functionalization at the 2-position . For this compound, a plausible pathway is outlined below:
Step 1: Formation of Phthalazinone Core
2-Acetylbenzoic acid undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield 1(2H)-phthalazinone .
Pharmacological Activities and Mechanisms
Phthalazinone derivatives exhibit broad-spectrum biological activities, with anticancer effects being the most prominent . While specific data for this compound are unavailable, inferences can be drawn from structurally related analogs:
Antiproliferative Activity
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Hybrid phthalazinone-dithiocarbamates demonstrate IC values <10 µM against MCF-7 (breast) and A549 (lung) cancer cell lines .
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The 4-chlorobenzoyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in olaparib-like PARP inhibitors .
Targeted Mechanisms
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PARP Inhibition: Phthalazinones mimic nicotinamide adenine dinucleotide (NAD), binding to PARP enzymes and inducing synthetic lethality in BRCA-deficient cancers .
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Kinase Modulation: The ethenyl linker may facilitate interactions with ATP-binding pockets of kinases, such as EGFR or VEGFR .
Table 1: Comparative IC Values of Phthalazinone Analogs
| Compound | MCF-7 (µM) | A549 (µM) | Reference |
|---|---|---|---|
| Phthalazinone-6g | 5.20 | 7.64 | |
| Phthalazinone-7g | 24 | 28 | |
| Olaparib (Control) | 0.12 | 0.15 |
Structure-Activity Relationships (SAR)
Critical substituents influencing activity include:
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2-Position Substitution: Bulky groups (e.g., benzyl, propargyl) improve potency by enhancing hydrophobic interactions . The ethenyl linker in this compound may balance flexibility and rigidity for optimal target engagement.
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4-Chlorobenzoyl Group: Chlorine’s electron-withdrawing effect increases electrophilicity, potentially improving binding to nucleophilic residues in enzymes .
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Lactam Group: Essential for hydrogen bonding with catalytic residues in PARP1/2 .
Thermal and Oxidative Stability
Poly(phthalazinone ether ketone) analogs exhibit glass transition temperatures () >250°C, suggesting that the phthalazinone core contributes to thermal resilience . The 4-chlorobenzoyl group may further stabilize the molecule via π-π stacking .
Drug-Likeness and Toxicity Predictions
Swiss-ADME Profiling
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Solubility: Moderate aqueous solubility (~50 µM) due to the chlorobenzoyl group’s hydrophobicity .
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Bioavailability: Likely >70% based on high membrane permeability predicted for ethenyl-linked analogs .
ProTox-II Toxicity
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